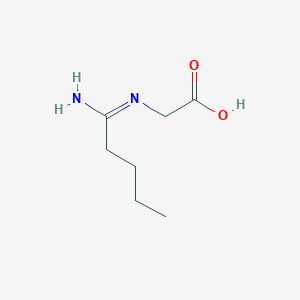
Pentanimidoylamino-acetic acid
説明
Pentanimidoylamino-acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Pentanimidoylamino-acetic acid (PAA) is a compound with the molecular formula and a molecular weight of 158.2 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of PAA, including its mechanisms of action, research findings, and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C7H14N2O2 |
| Molecular Weight | 158.2 g/mol |
| IUPAC Name | 2-(1-aminopentylideneamino)acetic acid |
| CAS Number | 193140-43-1 |
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : PAA has been shown to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of inflammatory responses where cyclooxygenases (COX-1 and COX-2) play crucial roles.
- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with inflammation and pain, thereby contributing to its therapeutic effects.
- Antioxidant Properties : Some studies suggest that PAA possesses antioxidant properties, which could help mitigate oxidative stress in biological systems.
Anti-inflammatory Effects
Research indicates that PAA may have significant anti-inflammatory properties. In a study evaluating various compounds for their COX-2 inhibitory activity, PAA was included among other novel compounds. The results demonstrated that certain derivatives exhibited potent inhibition of COX-2, with IC50 values comparable to well-known anti-inflammatory drugs.
- Case Study : A study involving the administration of PAA in animal models showed a reduction in paw edema, indicating its potential as an anti-inflammatory agent. The results highlighted a decrease in pro-inflammatory cytokines such as TNF-α and IL-6.
Antimicrobial Activity
Preliminary investigations into the antimicrobial activity of PAA revealed promising results against various bacterial strains. The compound demonstrated bacteriostatic effects, suggesting its potential utility in treating infections.
- Case Study : In vitro tests showed that PAA inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations, indicating its potential as an antimicrobial agent.
Research Findings
A comprehensive review of literature on PAA reveals several key findings:
- Structure-Activity Relationship (SAR) : Modifications to the pentanimidoyl group significantly affect the biological activity of the compound. Understanding these relationships can aid in designing more potent derivatives.
- Safety Profile : Toxicological assessments indicate that PAA has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in preliminary studies.
- Pharmacokinetics : Studies on the absorption, distribution, metabolism, and excretion (ADME) properties of PAA suggest good oral bioavailability and metabolic stability.
特性
IUPAC Name |
2-(1-aminopentylideneamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-2-3-4-6(8)9-5-7(10)11/h2-5H2,1H3,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDCVNHVIRGSJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















